molecular formula C18H17FN4O4S B11009110 ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11009110
M. Wt: 404.4 g/mol
InChI Key: UYKWRBUMAXWQHU-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: These groups are introduced via electrophilic substitution reactions.

    Formation of the Thiazole Ring: This involves the condensation of suitable thioamide and α-haloketone precursors.

    Coupling of the Quinazolinone and Thiazole Moieties: This step is typically carried out using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{[(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C18H17FN4O4S

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 2-[[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17FN4O4S/c1-4-27-17(26)15-9(2)20-18(28-15)22-14(24)8-23-10(3)21-13-6-5-11(19)7-12(13)16(23)25/h5-7H,4,8H2,1-3H3,(H,20,22,24)

InChI Key

UYKWRBUMAXWQHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=NC3=C(C2=O)C=C(C=C3)F)C)C

Origin of Product

United States

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